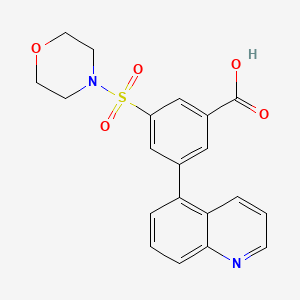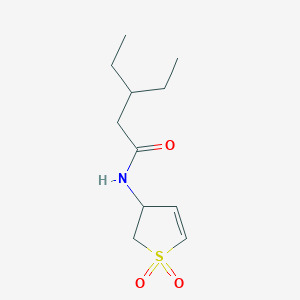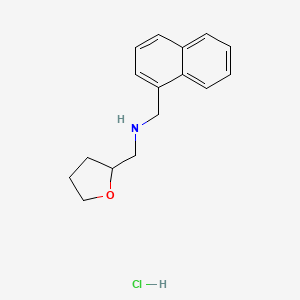![molecular formula C18H14N4O2 B5482848 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5482848.png)
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide, also known as PP2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. PP2 has been shown to be a potent inhibitor of the Src family of tyrosine kinases, which play a crucial role in cell signaling and are involved in a wide range of cellular processes.
Wirkmechanismus
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide works by binding to the ATP binding site of Src kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of the signaling pathways that are regulated by Src kinases, resulting in a wide range of cellular effects. N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to be a potent inhibitor of Src kinases, with an IC50 value of around 4 nM.
Biochemical and Physiological Effects:
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to have cardioprotective effects in models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of Src kinases, with high specificity and low toxicity. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to use in some experiments. Additionally, N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide. One area of research is the development of more potent and specific Src kinase inhibitors. Another area of research is the study of the role of Src kinases in various disease models, including cancer, inflammation, and cardiovascular disease. Additionally, N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has potential applications in the study of neurodegenerative diseases and synaptic plasticity. Overall, N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide is a promising small molecule inhibitor that has the potential to be a valuable tool for scientific research.
Synthesemethoden
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method involves the reaction of 2-phenyl-4-chloromethyl-5-hydroxymethyl-oxazole with 2-aminopyridine to form the intermediate product, which is then reacted with 7-bromo-1,3-dimethylxanthine to produce the final product, N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide. The synthesis method has been optimized to produce high yields of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the Src family of tyrosine kinases, which play a crucial role in cell signaling and are involved in a wide range of cellular processes. N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has been used to study the role of Src kinases in cancer, inflammation, and cardiovascular disease. It has also been used to study the role of Src kinases in neuronal development and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(16-8-4-7-15-9-10-20-22(15)16)19-11-14-12-24-18(21-14)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFNVLICGKWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C3=CC=CC4=CC=NN43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,4-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5482765.png)
![8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482767.png)

![ethyl 4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5482772.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5482791.png)
![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5482798.png)

![(3S*,5R*)-1-(3-fluorobenzyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5482820.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5482822.png)
![N-methyl-1-(2-methylbenzyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482824.png)


![N-(5-bromo-2-pyridinyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5482838.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5482850.png)